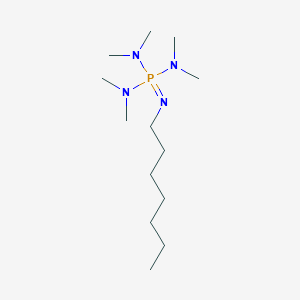![molecular formula C13H18N4OSi B14418262 1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one CAS No. 84655-26-5](/img/structure/B14418262.png)
1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one is an organic compound that features a phenyl group, a trimethylsilyl group, and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one typically involves multiple steps. One common method includes the reaction of a phenylacetone derivative with a trimethylsilylacetylene under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials or as a precursor in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context in which the compound is used. For example, in a biological system, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
1-Phenyl-2-trimethylsilylacetylene: Shares the trimethylsilyl group but differs in other structural aspects.
3,5-Dimethyl-1-phenylpyrazole: Contains a phenyl group and a heterocyclic ring but differs in overall structure.
Uniqueness
1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one is unique due to the presence of both the trimethylsilyl group and the tetrazole ring, which confer distinct chemical properties and potential reactivity compared to similar compounds.
Propriétés
Numéro CAS |
84655-26-5 |
|---|---|
Formule moléculaire |
C13H18N4OSi |
Poids moléculaire |
274.39 g/mol |
Nom IUPAC |
1-phenyl-3-(5-trimethylsilyltetrazol-2-yl)propan-2-one |
InChI |
InChI=1S/C13H18N4OSi/c1-19(2,3)13-14-16-17(15-13)10-12(18)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clé InChI |
ZEOUXZAHHWLNFN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=NN(N=N1)CC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


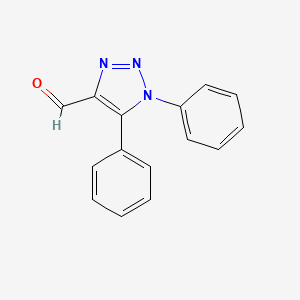
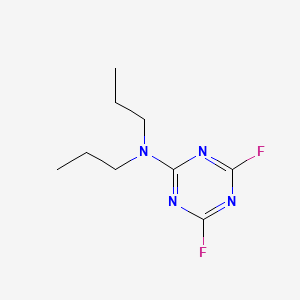
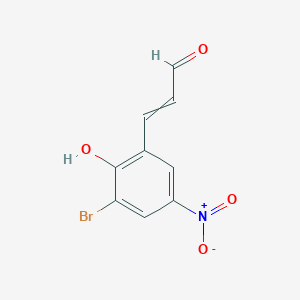
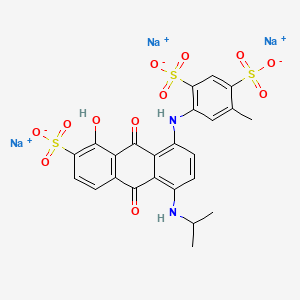
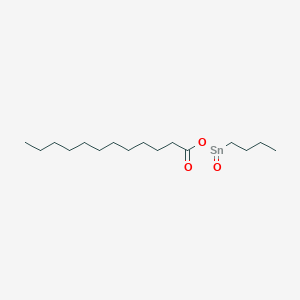
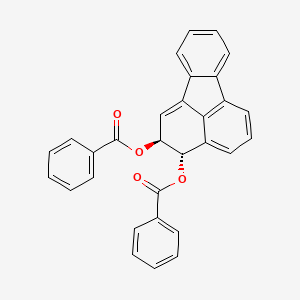
![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
![N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide](/img/structure/B14418230.png)

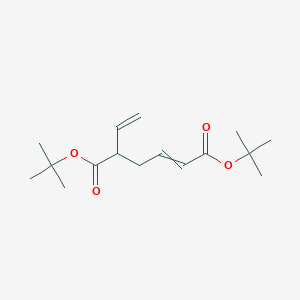


![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
